Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol
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Overview
Description
Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[331]nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol typically involves multiple steps. One common method includes the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel, leading to the formation of the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . These amines can then be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thiophosgene, acetyl chloride, and chloroacetyl chloride . Reaction conditions typically involve the use of solvents such as methanol, aniline, and sodium azide .
Major Products
The major products formed from these reactions include methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives
Scientific Research Applications
Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (9-anti)-3-Thia-7-azabicyclo[3.3.1]nonan-9-ol 3,3-dioxide hydrochloride
- Syn-7-benzyl-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-amine
Uniqueness
Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO3S |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(1S,5R)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C7H13NO3S/c9-7-5-1-8-2-6(7)4-12(10,11)3-5/h5-9H,1-4H2/t5-,6+,7? |
InChI Key |
RKLYMCIEYPVQRY-MEKDEQNOSA-N |
Isomeric SMILES |
C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1 |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2O)CN1 |
Origin of Product |
United States |
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